Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

Catalog No.
S1795099
CAS No.
953787-51-4
M.F
C₁₆H₁₅F₂N₃O₄S
M. Wt
383.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pantoprazole Sulfide N-Oxide (Pantoprazole Impurit...

CAS Number

953787-51-4

Product Name

Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C₁₆H₁₅F₂N₃O₄S

Molecular Weight

383.37

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)

SMILES

COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Synonyms

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole-N-oxide; 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole; Pantoprazole Impurity;

Pantoprazole Sulfide N-Oxide (CAS 953787-51-4) is a recognized impurity and potential degradation product of Pantoprazole, a widely used proton pump inhibitor. Its primary role in a procurement context is not as a therapeutic or synthetic precursor, but as a high-purity analytical reference standard. This compound is essential for pharmaceutical quality control (QC) laboratories to accurately identify and quantify this specific impurity in Pantoprazole active pharmaceutical ingredients (APIs) and finished drug products, ensuring they meet strict regulatory purity and safety requirements.

In regulated pharmaceutical analysis, reference standards for specified impurities are not interchangeable. Substituting Pantoprazole Sulfide N-Oxide with other related compounds, such as Pantoprazole Sulfone or Pantoprazole Sulfide, is prohibited for quantitative purposes. Each impurity possesses a unique chromatographic retention time, mass-to-charge ratio (m/z), and detector response factor. Using an incorrect standard would lead to misidentification of peaks and inaccurate quantification, resulting in non-compliance with pharmacopeial monographs (e.g., USP, EP) and a failure to meet regulatory requirements for drug purity and safety established by bodies like the ICH.

Definitive Mass Spectrometric Identification for Unambiguous Impurity Assignment

Pantoprazole Sulfide N-Oxide is definitively identified by its unique mass-to-charge ratio (m/z) in mass spectrometry. In positive electrospray ionization (ESI+), the protonated molecular ion appears at an m/z of 384.1. This is distinct from the parent drug Pantoprazole (m/z ~384.09, but with a different fragmentation pattern), Pantoprazole Sulfone (m/z ~400.08), and Pantoprazole Sulfide (m/z ~368.1). This mass difference allows for clear, quantitative, and unambiguous identification even in the presence of other structurally similar impurities.

Evidence DimensionProtonated Molecular Ion (m/z) in ESI+
Target Compound Data384.1
Comparator Or BaselinePantoprazole Sulfone (~400.08), Pantoprazole Sulfide (~368.1)
Quantified DifferenceΔ of ~16 Da from Sulfone; Δ of ~16 Da from Sulfide
ConditionsLiquid Chromatography-Mass Spectrometry (LC-MS) with Positive Electrospray Ionization (ESI+).

This ensures absolute certainty in impurity identification during regulatory submissions, stability studies, and quality control release testing, preventing false positives or negatives.

Essential for Method Specificity in Forced Degradation and Stability Studies

Forced degradation studies are required by ICH guidelines to demonstrate the specificity of stability-indicating methods. Pantoprazole Sulfide N-Oxide, along with the related sulfone impurity, is a known product of oxidative degradation. Procuring this specific N-oxide standard is necessary to 'spike' samples and prove that an analytical method can resolve it from the parent drug and other degradants, such as the sulfone and sulfide impurities which also form under oxidative and acidic stress. Without this standard, the specificity of a stability-indicating assay cannot be fully validated.

Evidence DimensionFormation under Stress Conditions
Target Compound DataForms under oxidative and photolytic stress.
Comparator Or BaselinePantoprazole Sulfone (forms under oxidative stress); Pantoprazole Sulfide (forms under acidic stress).
Quantified DifferenceCo-occurring but chromatographically distinct impurity under specific stress conditions.
ConditionsForced degradation studies (e.g., exposure to H₂O₂, AIBN, UV light) as per ICH guidelines.

Procurement of this standard is a prerequisite for developing and validating a compliant, stability-indicating analytical method for Pantoprazole.

Required for Chromatographic Resolution in Pharmacopeial Methods

Validated HPLC and UPLC methods are designed to achieve baseline separation of all specified impurities. While specific relative retention times (RRT) vary by method, the N-oxide impurity has a distinct retention time from Pantoprazole, Sulfone (RRT ~0.80), and Sulfide (RRT ~1.63) impurities. For example, a validated RP-HPLC method demonstrated successful separation of Pantoprazole and its five main impurities, including the N-oxide, on a C18 column using a gradient elution, achieving a resolution factor (Rs) > 1.5, which is a common requirement for system suitability in pharmacopeial tests. This standard is required to perform system suitability tests and confirm the method's resolving power.

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataAchieves Rs > 1.5 from parent drug and other key impurities in validated methods.
Comparator Or BaselinePantoprazole, Pantoprazole Sulfone, Pantoprazole Sulfide.
Quantified DifferenceSufficiently different retention behavior to allow for baseline separation and individual quantification.
ConditionsReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (e.g., at 290 nm).

This compound is essential for verifying that a laboratory's analytical method meets the system suitability requirements for accurately quantifying impurities as mandated by regulatory bodies.

Pharmaceutical QC: Method Validation and Release Testing

Use as a certified reference material to validate the specificity, linearity, and accuracy of HPLC or UPLC methods for the routine quality control and batch release testing of Pantoprazole API and formulations, ensuring compliance with USP/EP impurity limits.

Drug Development: Stability and Forced Degradation Studies

Employ as a marker in forced degradation studies to identify oxidative and photolytic degradation pathways. This is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions and shelf-life for the final drug product, as mandated by ICH guidelines.

Process Chemistry: Synthesis Route Optimization

Utilize as an analytical standard to monitor and quantify the formation of the N-oxide impurity during the oxidation step of Pantoprazole synthesis. This allows process chemists to optimize reaction conditions (e.g., choice of oxidizing agent, temperature) to minimize its formation, thereby improving the final product's purity and yield.

XLogP3

2.7

Dates

Last modified: 08-15-2023

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